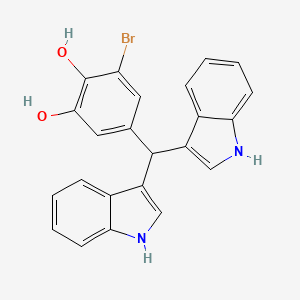![molecular formula C26H22N2O4 B4059593 [4-(di-1H-indol-3-ylmethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B4059593.png)
[4-(di-1H-indol-3-ylmethyl)-2-methoxyphenoxy]acetic acid
Descripción general
Descripción
Indole is a heterocyclic compound that is widely distributed in nature and is an important component of many biologically active compounds . Acetic acid is a simple carboxylic acid that is a key component in many chemical reactions. The compound you mentioned seems to be a complex molecule that contains these two components.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
- Synthesis and Antimicrobial Properties : Research has demonstrated the synthesis of phenoxy acetic acid derivatives, including compounds structurally similar to [4-(di-1H-indol-3-ylmethyl)-2-methoxyphenoxy]acetic acid. These compounds have been evaluated for their antimicrobial activities against various strains of microbes, showcasing significant activity in some cases (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anti-Mycobacterial Agents
- Anti-Mycobacterial Applications : Another study focused on synthesizing derivatives of phenoxy acetic acid and assessing their effectiveness against Mycobacterium tuberculosis H 37 Rv. This research underscores the potential use of such compounds in treating mycobacterial infections (Yar, Siddiqui, & Ali, 2006).
Antioxidant Activities
- Antioxidant Potential : Indole-3-acetic acid analogues, which are closely related to the chemical structure , have been synthesized and evaluated for their antioxidant properties. This research highlights the potential of these compounds in combating oxidative stress-related conditions (Naik, Kumar, & Harini, 2011).
Biocatalysis for Trihydroxyphenolic Acids
- Enzymatic Synthesis Applications : A study on p-hydroxyphenylacetate 3-hydroxylase as a biocatalyst reveals the potential of this enzyme to synthesize trihydroxyphenolic acids, which are potent antioxidants and could be used as medicinal agents. This implies the use of related compounds in enzymatic synthesis processes (Dhammaraj et al., 2015).
Pharmaceutical and Food Industry Applications
- Use in Pharmaceuticals and Foods : Research on ferulic acid, which shares a similar phenolic acid structure, indicates its various physiological functions and applications in the food and cosmetic industries. This suggests potential uses of this compound in similar domains (Ou & Kwok, 2004).
Analytical Applications
- Analytical Chemistry : The compound has been utilized in analytical chemistry, particularly in high-performance liquid chromatography for the determination of chlorophenoxy acids, indicating its role in analytical methodologies (Mattina, 1991).
Propiedades
IUPAC Name |
2-[4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-31-24-12-16(10-11-23(24)32-15-25(29)30)26(19-13-27-21-8-4-2-6-17(19)21)20-14-28-22-9-5-3-7-18(20)22/h2-14,26-28H,15H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRIMXWSSQQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorobenzyl)thio]-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059519.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4059520.png)
![2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059526.png)
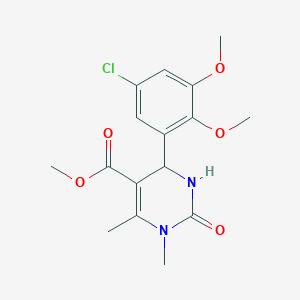
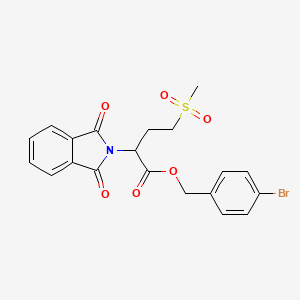
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4059552.png)
![2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4059559.png)
![2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4059574.png)
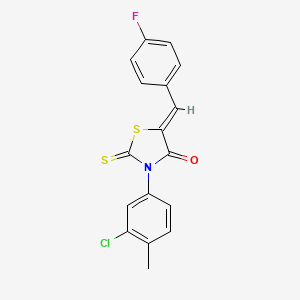
![3-(3-chloro-4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4059584.png)
![3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059595.png)
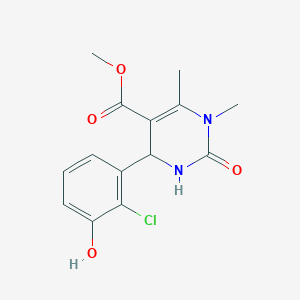
![1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4059614.png)
